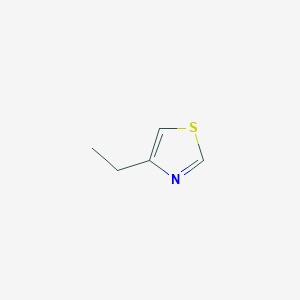

4-Ethylthiazole

Overview

Description

4-Ethylthiazole is a synthesized organic compound derived from thiazole. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

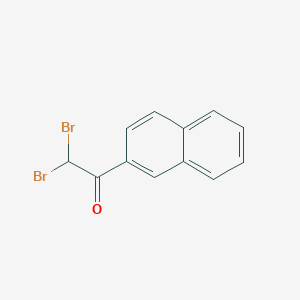

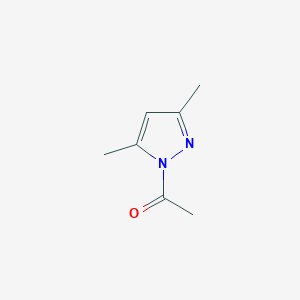

Thiazoles can be synthesized through various laboratory methods. A prominent method is the Hantzsch thiazole synthesis, which is a reaction between haloketones and thioamides . For example, 2,4-dimethylthiazole is synthesized from thioacetamide and chloroacetone .Molecular Structure Analysis

The molecular structure of 4-Ethylthiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity .Chemical Reactions Analysis

Thiazoles are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .Scientific Research Applications

I have conducted a search on the scientific research applications of “4-Ethylthiazole”, also known as “4-Ethyl-1,3-thiazole”. Below are some unique applications across various fields:

Antioxidant Properties

Thiazole derivatives have been synthesized and tested for their antioxidant properties. For instance, Bozdag-Dundar et al. created a series of thiazolyl thiazolidine-dione derivatives and evaluated their antioxidant capabilities .

Antimicrobial Agents

Thiazole derivatives exhibit significant biological activities, including antibacterial, antiprotozoal, antitubercular, antifungal, anthelmintic, anti-diuretic, and anti-Alzheimer effects .

Anticancer Medicines

Clinically used anticancer medicines such as dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone contain the thiazole nucleus due to its versatility in medicinal chemistry .

Cytotoxic Activity

Thiazole compounds have been reported to demonstrate cytotoxicity activity on human tumor cell lines. For example, a series of imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides showed potent effects on prostate cancer .

Biological Scaffold

The thiazole ring serves as a biologically active scaffold with pharmaceutical applications. Its derivatives are known for a wide range of biological activities such as antioxidant, analgesic, antimicrobial (including antibacterial, antifungal, antimalarial), anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Antibacterial Activity

Thiazole derivatives have been screened for antibacterial activities against various pathogens and bacteria using methods like micro broth dilution .

Safety and Hazards

Future Directions

Thiazoles are important building blocks of biomolecules and have multiple binding sites for intermolecular interactions . They are present in many naturally occurring and synthetic compounds such as Vitamin B1 and epothilones, which are potential anti-cancer drugs . Therefore, the study and development of thiazoles, including 4-Ethylthiazole, have potential for future applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, such as 4-Ethylthiazole, have been found to exhibit significant biological activity against various targets . They are known to interact with a variety of enzymes and receptors, playing a crucial role in numerous biological processes .

Mode of Action

Thiazole derivatives are known for their unique properties, which allow them to interact with their targets in a specific manner . For instance, they can bind to the active sites of enzymes, inhibiting their function .

Biochemical Pathways

Thiazole derivatives are involved in several biochemical pathways. For example, 4-Methyl-5-hydroxyethylthiazole kinase (ThiM) participates in thiamin biosynthesis as the key enzyme in its salvage pathway . Thiamin, also known as Vitamin B1, plays a crucial role in energy metabolism and the normal functioning of the nervous system .

Pharmacokinetics

Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Action Environment

The action, efficacy, and stability of 4-Ethylthiazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility and therefore its bioavailability .

properties

IUPAC Name |

4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVTZGCKPMLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276847 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylthiazole | |

CAS RN |

17626-72-1 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

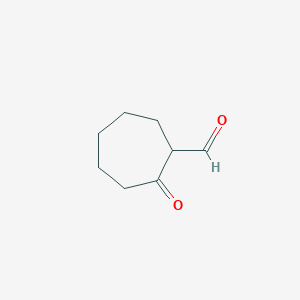

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of alkylation reactions in the context of aminothiazoles, as discussed in the paper "Alkylation of aminothiazoles" []?

A1: The paper investigates different methods to introduce alkyl groups onto the aminothiazole ring system []. This is significant because the addition of alkyl groups, like the ethyl group in 4-Ethylthiazole, can influence the molecule's properties. These modifications can impact its reactivity, solubility, and even its biological activity. Understanding these alkylation reactions is crucial for designing and synthesizing new thiazole derivatives with potentially useful properties.

Q2: Can you explain the chemical structure of 2-(p-Aminobenzenesulfonamido)-4-ethylthiazole, mentioned in one of the papers [], and its relation to 4-ethylthiazole?

A2: 2-(p-Aminobenzenesulfonamido)-4-ethylthiazole [] is a more complex molecule containing the 4-ethylthiazole moiety. It features a sulfonamide group (–SO₂NH₂) attached to the 2-position of the thiazole ring, which is further linked to an aminobenzene group. This molecule highlights how 4-ethylthiazole can serve as a building block for synthesizing larger, more complex structures. The added functional groups might introduce new properties and potential applications compared to the parent 4-ethylthiazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)